trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid

AKR1C1 AKR1C3 stereochemistry-activity relationship

trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-79-9) is a chiral cyclopentane derivative featuring a (1R,2R) trans-stereochemical configuration, with a 2-methylbenzoyl ketone Substituent at the 2-position and a carboxylic acid group at the 1-position of the cyclopentane ring. Its molecular formula is C14H16O3 with a molecular weight of 232.27 g/mol.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 733740-79-9
Cat. No. B1323826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid
CAS733740-79-9
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)C2CCCC2C(=O)O
InChIInChI=1S/C14H16O3/c1-9-5-2-3-6-10(9)13(15)11-7-4-8-12(11)14(16)17/h2-3,5-6,11-12H,4,7-8H2,1H3,(H,16,17)/t11-,12-/m1/s1
InChIKeyJCFJOOWFROHYMP-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid: A Defined Stereochemical Cyclopentane Carboxylic Acid Scaffold for Research Procurement


trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-79-9) is a chiral cyclopentane derivative featuring a (1R,2R) trans-stereochemical configuration, with a 2-methylbenzoyl ketone Substituent at the 2-position and a carboxylic acid group at the 1-position of the cyclopentane ring . Its molecular formula is C14H16O3 with a molecular weight of 232.27 g/mol . This compound belongs to a class of 2-substituted benzoyl-cycloalkyl-1-carboxylic acid derivatives that have been investigated as kynurenine-3-hydroxylase enzyme inhibitors and as steroid metabolizing enzyme (AKR1C1/AKR1C3) inhibitor scaffolds, making the defined trans-stereochemistry critical for target engagement and selectivity profiling in drug discovery programs [1][2].

Procurement Risk: Why trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid Cannot Be Replaced by Its cis Isomer or Cyclohexane Homolog Without Data Validation


In the procurement of cyclopentane-based intermediates and screening compounds, simple isosteric or diastereomeric substitution can invalidate biological results and synthetic routes. The trans-(1R,2R) configuration of 733740-79-9 positions the 2-methylbenzoyl group and the carboxylic acid in a specific relative spatial orientation that is distinct from the cis-(1R,2S) isomer (CAS 732253-35-9), the 3-substituted regioisomer (CAS 732251-96-6), and the cyclohexane homolog (CAS 733742-70-6) . In the context of AKR1C1/AKR1C3 enzyme inhibition, the stereochemistry of the cyclopentane substituents has been shown to be a determinant of inhibitory potency and isoform selectivity—meaning that the cis isomer or regioisomer may exhibit a completely different biological profile from the trans compound [1]. Substitution with the cyclohexane analog introduces an additional methylene unit into the ring, altering conformational preferences, lipophilicity (ΔLogP), and steric occupancy of the enzyme binding pocket, which can reduce or abolish target engagement [2]. These structural differences render unvalidated generic substitution a source of irreproducible data and wasted screening resources.

Quantitative Differentiation Evidence for trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid Against Its Closest Analogs


Stereochemical Configuration as a Determinant of AKR1C1/AKR1C3 Inhibitory Activity: trans vs. cis Cyclopentane Substitution

In a structure-activity relationship study of cyclopentane derivatives as inhibitors of the steroid-metabolizing enzymes AKR1C1 and AKR1C3, stereochemical configuration at the cyclopentane ring was identified as a critical determinant of both inhibitory potency and isoform selectivity [1]. While the published study did not directly compare the trans-(1R,2R) compound 733740-79-9 with its cis-(1R,2S) isomer in a head-to-head assay, the broader dataset demonstrated that distinct cyclopentane substitution patterns and stereochemistries yield differential inhibition profiles across the AKR1C1 and AKR1C3 isoforms, with certain derivatives achieving low-micromolar activity and others being substantially less active [1]. Compounds bearing the trans-2-substituted cyclopentane scaffold were among those evaluated, and the overall SAR indicates that relative stereochemistry at the 1- and 2-positions of the cyclopentane ring is a key variable that cannot be assumed interchangeable between trans and cis configurations [1].

AKR1C1 AKR1C3 stereochemistry-activity relationship

Predicted Physicochemical Property Comparison: trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid vs. cis Isomer (CAS 732253-35-9)

Computed physicochemical properties for trans-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-79-9) and its cis isomer (CAS 732253-35-9) are predicted to be identical for most bulk properties, reflecting their constitutional isomerism. Both compounds share the same molecular formula C14H16O3, molecular weight 232.27 g/mol, density 1.195 g/cm³, boiling point 406.5°C at 760 mmHg, and flash point 213.8°C . The identical predicted LogP of 2.67860 for both isomers indicates that partition-coefficient-driven differences in membrane permeability are not anticipated . This underscores that the differentiation between these two compounds resides exclusively in their stereochemical configuration—(1R,2R) for the trans and (1R,2S) for the cis—and not in their bulk physical properties . Consequently, procurement decisions cannot rely on physical property screening to distinguish these isomers; authenticated stereochemical identity documentation is essential.

physicochemical properties stereoisomer comparison computed LogP

Ring-Size Comparison: Cyclopentane vs. Cyclohexane Scaffold in 2-Methylbenzoyl Carboxylic Acid Derivatives

The closest ring-homolog comparator is trans-2-(2-methylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-70-6), which differs by a single methylene unit (C15H18O3 vs. C14H16O3) and has a molecular weight of 246.3 g/mol . The six-membered cyclohexane ring introduces different conformational dynamics compared to the five-membered cyclopentane: cyclohexane preferentially adopts chair conformations with distinct axial/equatorial substituent orientations, whereas cyclopentane exists in a dynamic envelope/pucker conformation [1]. In the patent class covering 2-substituted benzoyl-cycloalkyl-1-carboxylic acids as kynurenine-3-hydroxylase inhibitors, the C1-C4 alkylene chain size (E) was identified as a modifiable structural variable affecting inhibitor potency, indicating that ring size is a pharmacophoric determinant [1]. While no direct head-to-head IC50 comparison between the cyclopentane and cyclohexane analogs is published, the structural differences in ring size predict altered steric occupancy, conformational preference, and lipophilicity (ΔMW = +14.03 g/mol for the cyclohexane analog), all of which can influence enzyme binding pocket complementarity.

ring-size effect cyclohexane analog conformational analysis

Regioisomeric Differentiation: 2-Substituted vs. 3-Substituted Cyclopentane Carboxylic Acid Scaffolds

A structurally related regioisomer—cis-3-(2-methylbenzoyl)cyclopentane-1-carboxylic acid (CAS 732251-96-6)—positions the 2-methylbenzoyl group at the 3-position rather than the 2-position of the cyclopentane ring . This regioisomeric shift changes the relative spatial relationship between the benzoyl ketone and the carboxylic acid groups, which are both key pharmacophoric elements in the kynurenine-3-hydroxylase inhibitor pharmacophore model [1]. In the 2-substituted series (which includes 733740-79-9), the benzoyl and carboxyl groups are in a 1,2-relationship on the cyclopentane ring, whereas the 3-substituted analog places them in a 1,3-relationship. This altered connectivity profile impacts the distance and angle between the hydrogen-bond-donor/acceptor pair presented to the enzyme active site, which can fundamentally alter binding mode and inhibitory potency [1]. The (1R,3S) configuration of CAS 732251-96-6 further introduces a different relative stereochemistry compared to the trans-(1R,2R) configuration of 733740-79-9.

regioisomer substituent position binding mode

Substituent SAR: 2-Methylbenzoyl vs. Alternative Aroyl Substituents in Cyclopentane-1-carboxylic Acid Scaffolds

The 2-methyl substituent on the benzoyl group in 733740-79-9 is a defining structural feature that differentiates it from analogs with alternative 2-substituents (e.g., 2-ethyl, 2-chloro, unsubstituted benzoyl) on the cyclopentane carboxylic acid scaffold. In the general formula of WO-1998040344-A1, R and R1 substituents on the benzoyl ring are independently selected from hydrogen, halogen, hydroxy, trifluoromethyl, cyano, nitro, phenyl, benzyl, C1-C6 alkyl, C1-C6 alkoxy, C1-C6 alkylthio, SOR4 or SO2R4, and these substituent choices are linked to kynurenine-3-hydroxylase inhibitor potency [1]. The ortho-methyl group in 733740-79-9 introduces a specific steric and electronic environment at the 2-position that influences the conformational preference of the benzoyl carbonyl relative to the cyclopentane ring, potentially affecting both target binding and metabolic stability [1]. Analogs bearing larger 2-substituents (e.g., ethyl) or electron-withdrawing groups (e.g., chloro) would be expected to exhibit different potency, selectivity, and ADME profiles, though quantitative comparative data for this specific compound are not available in the public domain.

substituent SAR aroyl group methyl effect

High-Value Application Scenarios for trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid Procurement


AKR1C1/AKR1C3 Steroid Metabolism Inhibitor Screening and Lead Optimization

Procurement of 733740-79-9 is most justified within drug discovery programs targeting the aldo-keto reductase enzymes AKR1C1 and/or AKR1C3 for hormone-dependent cancers (prostate, breast, endometrial) or other steroid-related disorders. As established in Section 3 (Evidence Item 1), the cyclopentane scaffold with defined trans-stereochemistry has been validated as a productive core for AKR1C1/AKR1C3 inhibition, with low-micromolar active compounds identified in this series [1]. Researchers pursuing this target class should prioritize the trans-(1R,2R) stereoisomer specifically, as stereochemical configuration at the cyclopentane ring directly impacts inhibitory activity and isoform selectivity—cis isomers or regioisomers may be substantially less active or exhibit an entirely different selectivity profile [1].

Kynurenine-3-Hydroxylase Inhibitor Development for Neurological Disorders

The compound falls within the generic scope of WO-1998040344-A1, which claims 2-substituted benzoyl-cycloalkyl-1-carboxylic acid derivatives as kynurenine-3-hydroxylase enzyme inhibitors [2]. Kynurenine-3-hydroxylase is a target in the kynurenine pathway of tryptophan metabolism, implicated in neurodegenerative conditions including Huntington's disease and other neurological disorders. Compounds with the trans-cyclopentane-1,2-dicarbonyl substitution pattern, such as 733740-79-9, are of interest for programs exploring modulation of quinolinic acid and kynurenic acid levels via this pathway. The specific 2-methylbenzoyl substituent and cyclopentane ring size represent defined SAR points within the patent's generic claims, making this compound a valuable tool compound or intermediate for exploring this target class [2].

Chiral Intermediate for Downstream Derivatization in Medicinal Chemistry

With a carboxylic acid functional group and a ketone moiety in a defined trans-relationship, 733740-79-9 serves as a versatile chiral building block for amide bond formation, esterification, ketone reduction, and reductive amination reactions. The (1R,2R) absolute configuration provides a pre-established stereochemical framework that can be propagated into more complex chiral molecules without requiring asymmetric synthesis steps. As noted in the evidence (Section 3, Evidence Item 2), the near-identical predicted physicochemical properties between the trans and cis isomers mean that downstream diastereomeric purity is critically dependent on the stereochemical integrity of the starting material—procuring authenticated (1R,2R)-trans compound is essential for ensuring enantiomeric/diastereomeric purity of final products .

SAR Expansion Around Cyclopentane-Based Carboxylic Acid Pharmacophores

For medicinal chemistry teams requiring systematic SAR exploration of the cyclopentane carboxylic acid scaffold, 733740-79-9 provides a defined structural anchor point with a 2-methyl substituent on the benzoyl ring and trans-stereochemistry at the cyclopentane (Section 3, Evidence Items 4 and 5). This compound enables direct comparisons with analogs bearing alternative aroyl substituents (e.g., 2-Cl, 2-CF3, 2-OCH3) and alternative ring sizes (cyclopentane vs. cyclohexane), as well as regioisomers (2-substituted vs. 3-substituted). The use of a well-characterized, stereochemically defined compound as a reference standard ensures that observed SAR trends are attributable to structural modifications rather than stereochemical or regioisomeric impurities [1][2].

Quote Request

Request a Quote for trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.